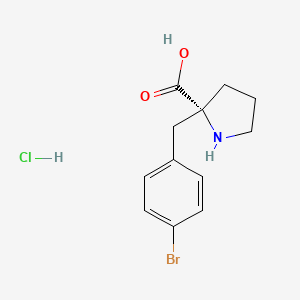
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as BrBzP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were synthesized through a process involving nucleophilic addition and intramolecular elimination, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Ruano, Alemán, & Cid, 2006). This methodology could potentially be adapted for the synthesis of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, emphasizing the control of stereoselectivity.
Structural Characterization and Molecular Interactions
- The structural characterization of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline showed the conformation of the pyrrolidine ring, which is relevant for understanding the molecular interactions and stability of similar compounds (Rajalakshmi et al., 2013). This work underscores the importance of conformational studies in the development of bioactive compounds.
Antioxidant and Anticholinergic Activities
- Research on the synthesis of biologically active bromophenols, including derivatives of pyrrolidin-2-one, highlighted their potent antioxidant and anticholinergic activities. These compounds were evaluated using various bioanalytical antioxidant methods and tested against cholinergic enzymes, showing significant biological activities (Rezai et al., 2018). This suggests that derivatives of pyrrolidine, including (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, could be explored for similar biological applications.
Ligand Chemistry and Catalysis
- Studies on ligand-controlled regioselectivity in catalysis using rhodium N-heterocyclic carbene compounds illustrated the complex interplay between ligands and metal centers, affecting the outcome of catalytic reactions (Di Giuseppe et al., 2012). This research could be relevant for developing catalytic systems involving (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride as a ligand or intermediate.
Eigenschaften
IUPAC Name |
(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKUKSHCIVXCSU-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375954 | |
| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
637020-91-8 | |
| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1597649.png)









